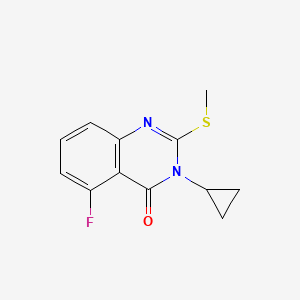
3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antimicrobial activities. Raval, Desai, and Desai (2012) reported on the microwave synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, showing significant biological activity (Raval, Desai, & Desai, 2012). Additionally, Selvam et al. (2007) designed and synthesized novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, which demonstrated antiviral activities against respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (Selvam et al., 2007).
Antitumor and Anticancer Properties
Several studies have focused on the antitumor and anticancer potential of quinazolin-4(3H)-one derivatives. Le et al. (2020) designed, synthesized, and evaluated novel 3-methyl-quinazolinone derivatives for antitumor activity, with some compounds showing high activities against various cancer cell lines (Le et al., 2020). In a related study, Zhou et al. (2021) synthesized a new compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and found it exhibited better antitumor activity than reference compounds in certain human cancer cells (Zhou et al., 2021).
Synthesis and Characterization
The synthesis and characterization of quinazolin-4(3H)-one derivatives have been central to understanding their potential applications. Geesi et al. (2020) reported an efficient route for the synthesis of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, providing insight into its antibacterial evaluation and structural analysis (Geesi et al., 2020).
Molecular Docking and Activity Studies
Investigations into the molecular docking and activity of quinazolin-4(3H)-one derivatives have revealed their potential mechanisms of action. Mphahlele et al. (2017) synthesized 5-styryltetrazolo[1,5-c]quinazolines and evaluated their in vitro cytotoxicity against cancer cells, supported by molecular docking studies to elucidate their mode of action (Mphahlele et al., 2017).
Propriétés
IUPAC Name |
3-cyclopropyl-5-fluoro-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-17-12-14-9-4-2-3-8(13)10(9)11(16)15(12)7-5-6-7/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYSNYZCMCNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

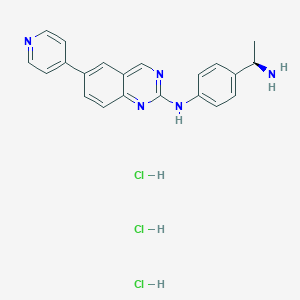
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)

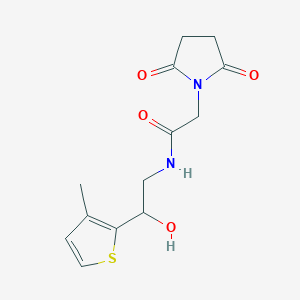

![5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2966304.png)
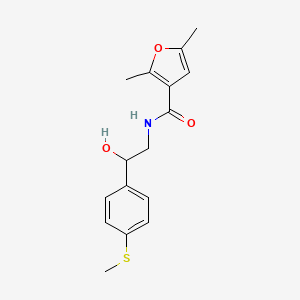

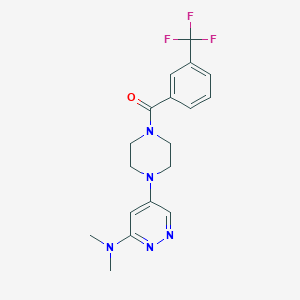
![1-(2,3-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2966309.png)
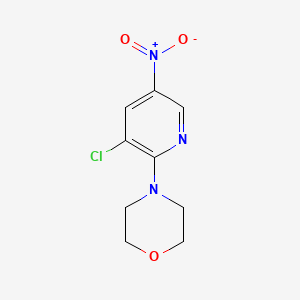
![N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2966312.png)
![2-(3-(4-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2966313.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2966316.png)